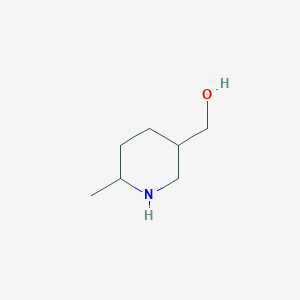

(6-Methylpiperidin-3-yl)methanol

説明

Significance of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceutical drugs. researchgate.netnih.gov Its derivatives are integral components in over seventy commercially available drugs, including several blockbuster medications. researchgate.netarizona.edu The widespread use of the piperidine scaffold can be attributed to its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.comthieme-connect.com These properties include modulated lipophilicity, enhanced metabolic stability, and improved biological activity and selectivity. thieme-connect.comenamine.net

Piperidine derivatives exhibit a broad spectrum of biological activities and have been successfully developed into drugs for a wide range of therapeutic applications. researchgate.netnih.gov These include treatments for central nervous system disorders, cancer, viral infections, and cardiovascular conditions. researchgate.netresearchgate.netugent.be The structural versatility of the piperidine ring allows for the introduction of various substituents and chiral centers, enabling the fine-tuning of a compound's interaction with biological targets. thieme-connect.comthieme-connect.com This adaptability has made piperidine and its analogues a high-priority scaffold in modern drug discovery programs. enamine.net

The significance of piperidine is further underscored by its presence in numerous natural alkaloids with potent biological effects, such as morphine and atropine. nih.govencyclopedia.pub The study of these natural products has provided valuable insights for the design of synthetic piperidine-containing drugs. researchgate.netresearchgate.net Researchers continue to explore novel synthetic routes to access diverse and complex piperidine derivatives, aiming to expand the chemical space for future drug development. nih.govmdpi.com

Overview of (6-Methylpiperidin-3-yl)methanol as a Fundamental Scaffold in Bioactive Molecules

This compound is a chiral piperidine derivative that has garnered significant attention as a valuable building block in the synthesis of complex bioactive molecules. researchgate.netacs.org Its structure features a methyl group at the 6-position and a hydroxymethyl group at the 3-position of the piperidine ring, introducing two stereocenters. The specific stereoisomer, ((3R,6R)-6-methylpiperidin-3-yl)methanol, is of particular importance in pharmaceutical research. researchgate.netacs.org

The utility of this compound as a scaffold lies in its ability to be incorporated into larger molecules, providing a defined three-dimensional structure that can orient other functional groups for optimal interaction with a biological target. The presence of the hydroxyl group offers a convenient handle for further chemical modifications and extensions of the molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Stereochemistry | (3R,6R) is the key isomer in pharmaceutical synthesis |

The development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound has been a key focus of process chemistry research. researchgate.netacs.org Methods such as biocatalytic transamination and crystallization-induced dynamic resolution have been successfully employed to produce the desired (3R,6R) isomer in high yield and purity. researchgate.netacs.org

Historical Context of this compound in Pharmaceutical Synthesis, specifically for Orexin (B13118510) Receptor Antagonists

The most prominent application of this compound in pharmaceutical synthesis is as a key intermediate for a class of drugs known as orexin receptor antagonists. researchgate.net The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R) and their neuropeptide ligands (orexin-A and orexin-B), plays a critical role in regulating sleep-wake cycles. nih.govaasm.org The discovery that a loss of orexin signaling leads to narcolepsy spurred the development of orexin receptor antagonists as a novel therapeutic approach for the treatment of insomnia. annualreviews.org

The development of orexin antagonists represents a significant advancement in sleep medicine, moving away from broad central nervous system depressants to a more targeted mechanism of action. annualreviews.org Suvorexant (Belsomra®) was the first DORA to receive FDA approval in 2014, validating the therapeutic potential of targeting the orexin system. nih.gov While the development of filorexant (B1672671) (MK-6096) was discontinued, the synthetic strategies and the crucial role of the this compound scaffold have provided a valuable foundation for the ongoing discovery of new orexin receptor antagonists. wikipedia.org

Table 2: Orexin Receptor Antagonists Associated with the this compound Scaffold

| Compound Name | Alias | Receptor Target | Developmental Status |

|---|

Structure

3D Structure

特性

IUPAC Name |

(6-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYGWFUUVQICDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control of 6 Methylpiperidin 3 Yl Methanol

Asymmetric Synthetic Approaches to Accessing Chiral (6-Methylpiperidin-3-yl)methanol

Achieving the correct stereoconfiguration at both the C3 and C6 positions of the piperidine (B6355638) ring is critical. Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the need for classical resolution of racemic mixtures.

Biocatalytic Transamination Strategies for Stereoselective Formation

Biocatalysis, particularly using transaminase enzymes, has emerged as a powerful and sustainable method for the asymmetric synthesis of chiral amines. researchgate.netresearchgate.net In the synthesis of the ((3R,6R)-6-methylpiperidin-3-yl)methanol core, a key step involves the stereoselective amination of a ketone precursor. acs.orgacs.org This enzymatic transformation introduces the chirality at the methyl-bearing carbon of the piperidine precursor with high enantioselectivity. researchgate.net

Researchers have successfully employed a three-enzyme system for this biocatalytic transamination, achieving excellent enantiomeric excess (>99% ee). researchgate.netacs.org The use of ω-transaminases, often in combination with an amine donor like isopropylamine (B41738) and the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP), facilitates the conversion of a keto-acid or keto-ester intermediate into the corresponding chiral amine. researchgate.net This amine then undergoes spontaneous or directed cyclization to form a lactam (a cyclic amide), which is a direct precursor to the piperidine ring. researchgate.net The high stereoselectivity of the enzyme ensures that the crucial (R)-configuration at the C6 position is established early in the synthetic sequence. thieme-connect.com

Application of Crystallization-Induced Dynamic Resolution in Diastereomeric Enrichment

While biocatalytic transamination can effectively set one stereocenter, the subsequent cyclization and reduction steps may lead to a mixture of diastereomers (e.g., trans and cis isomers). acs.orgacs.org Crystallization-induced dynamic resolution (CIDR) is an elegant and highly efficient technique used to enrich a single desired diastereomer from a mixture in high yield. acs.orgacs.org This process relies on the in-situ equilibration of the diastereomers in solution while one diastereomer selectively crystallizes out, thus driving the equilibrium towards the formation of the desired, less soluble product. researchgate.net

In a notable synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a mixture of trans and cis lactam acid intermediates was subjected to CIDR. researchgate.netacs.orgacs.org By forming a salt with an achiral amine, the solubility difference between the diastereomeric salts is amplified. researchgate.net The choice of the amine and solvent is crucial; for instance, treatment with dibenzylamine (B1670424) (DBA) in isopropyl acetate (B1210297) (IPAc) selectively crystallizes the desired trans-lactam acid salt, achieving a diastereomeric excess (de) of over 95% and a yield of 91%. acs.orgacs.org This method provides a practical and scalable solution to control the relative stereochemistry of the two chiral centers. thieme-connect.com

| Amine Reagent | Solvent | Isolated Diastereomer | Diastereomeric Excess (de) | Yield | Reference |

|---|---|---|---|---|---|

| Dibenzylamine (DBA) | Isopropyl Acetate (IPAc) | trans-Isomer Salt | 91% | Not specified | acs.org |

| Dicyclohexylamine (DCHA) | Acetonitrile (B52724) (AcN) | cis-Isomer Salt | 95% | Not specified | acs.org |

Organocatalyzed Asymmetric Michael Addition Reactions for Precursor Synthesis

Organocatalysis offers another powerful strategy for establishing chirality in the synthesis of this compound precursors. researchgate.net The asymmetric Michael addition, in particular, can be used to construct the carbon skeleton of the piperidine ring while controlling the stereochemistry. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. researchgate.net

For instance, an asymmetric Michael addition has been utilized as a key step in a synthesis starting from commercially available (S)-propylene oxide. researchgate.net Prolinol-based catalysts, such as (R)-TMS-prolinol, have been shown to be effective in facilitating the asymmetric addition of a methyl group to a cyclic enone precursor, achieving high enantiomeric excess (up to 95% ee). This reaction sets the stereochemistry of the precursor, which is then carried through subsequent transformations to yield the final chiral piperidine alcohol. researchgate.net

Multi-Step Synthetic Sequences for High-Yield Production and Stereocontrol

The industrial production of enantiomerically pure this compound requires robust, scalable, and high-yielding synthetic routes. These multi-step sequences are designed for maximum efficiency and stereochemical control, starting from readily available and inexpensive materials. researchgate.netacs.org

Utilization of Specific Starting Materials and Intermediates (e.g., Methyl Vinyl Ketone, Diethyl Malonate, (S)-Propylene Oxide)

An alternative approach utilizes a chiral pool starting material, (S)-propylene oxide, to introduce initial stereochemistry. researchgate.net This strategy leverages the existing chirality of the starting material to influence the stereochemical outcome of subsequent reactions, including the key organocatalyzed asymmetric Michael addition step. researchgate.net

| Starting Material | Key Reaction Type | Role in Synthesis | Reference |

|---|---|---|---|

| Methyl Vinyl Ketone | Michael Addition | Forms the carbon backbone of the piperidine precursor. | researchgate.netacs.orgwhiterose.ac.uk |

| Diethyl Malonate | Michael Addition / Knoevenagel Condensation | Acts as the nucleophile to build the initial carbon skeleton. | researchgate.netacs.orgresearchgate.netsci-hub.se |

| (S)-Propylene Oxide | Chiral Pool Synthesis | Introduces initial stereochemistry into the synthetic route. | researchgate.net |

Optimization of Reduction Methodologies for Piperidine Core Formation (e.g., Borane Reagents, Lithium Aluminum Hydride)

The final key transformation in many synthetic routes to this compound is the reduction of a lactam or a related cyclic imine intermediate to form the piperidine ring. tandfonline.com The choice of reducing agent is critical for achieving high yield and, in some cases, for controlling the diastereoselectivity of the final product.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of amides and lactams to the corresponding amines. tandfonline.comchemicalbook.com It is highly effective and often provides excellent yields in the conversion of the lactam precursor to the final piperidine alcohol. prepchem.comsci-hub.se The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF). prepchem.com

Borane reagents, such as borane-ammonia complex (H₃N-BH₃) or borane-THF complex, offer an alternative for the reduction of pyridines and related heterocycles. organic-chemistry.orgpurdue.edu Borane-catalyzed reductions can proceed under mild conditions and often exhibit good cis-selectivity in the hydrogenation of substituted pyridines. organic-chemistry.orgsci-hub.seacs.org While potentially offering different selectivity profiles compared to metal hydrides, the optimization of these methods is crucial to ensure complete reduction and high yields for the specific lactam intermediate leading to this compound.

Chemoenzymatic Synthesis of Stereoisomers of this compound

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the presence of two chiral centers, allowing for four possible stereoisomers. Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, have emerged as powerful tools for accessing enantiomerically pure forms of this compound and its key intermediates. These methods often employ enzymes like transaminases and lipases to control stereochemistry with high precision.

A prominent chemoenzymatic approach involves the use of transaminase (TA) biocatalysts. researchgate.net These enzymes can facilitate the asymmetric synthesis of chiral amines from ketone precursors, a crucial step in forming the piperidine core. In the synthesis of the ((3R,6R)-6-methylpiperidin-3-yl)methanol core, a key strategy involves a biocatalytic transamination coupled with a crystallization-induced dynamic resolution. researchgate.netresearchgate.net This process has been successfully applied in the large-scale synthesis of intermediates for orexin (B13118510) receptor antagonists like MK-6096. acs.orgmdpi.com

In one pathway, a lactam acid mixture (trans/cis) is subjected to biocatalytic transamination, followed by a crystallization-induced dynamic resolution that epimerizes the unwanted isomer in solution, ultimately converting the mixture into the desired single, stable trans-diastereomer with high purity and yield. researchgate.netacs.org For instance, a process developed by Merck utilized a three-enzyme system to introduce chirality at the α-methylpiperidine core with excellent enantioselectivity (>99% ee). acs.org While the subsequent chemical reduction of the lactam showed low diastereoselectivity, this was overcome by forming a camphor (B46023) sulfonic acid salt, which allowed for the diastereomeric ratio to be upgraded. acs.org

Another documented chemoenzymatic route involves a transamination-spontaneous cyclization process. researchgate.net Starting from ethyl N-Boc-D-pyroglutamate, an amine transaminase (ATA) catalyzes a reaction that leads to the formation of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key chiral intermediate that can be converted to the target alcohol. researchgate.net The strategic use of transaminases can also be applied to diketone precursors, where a regio- and enantioselective monoamination leads to an intermediate that undergoes spontaneous cyclization to form the desired 2,6-disubstituted piperidine ring. mdpi.com

The table below summarizes key findings from research on the chemoenzymatic synthesis of this compound and its precursors.

| Enzyme/Catalyst System | Substrate | Reaction Type | Key Outcome/Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Transaminase (three-enzyme system) | Lactam precursor | Biocatalytic transamination | Chiral α-methylpiperidine core | >99% ee | acs.org |

| Amine Transaminase (ATA) | Ethyl N-Boc-D-pyroglutamate | Transamination-spontaneous cyclization | tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | High | researchgate.net |

| Biocatalyst & Achiral Amine | trans/cis Lactam acid mixture | Crystallization-Induced Dynamic Resolution | trans-Lactam acid salt | >95% de | researchgate.net |

Enzymatic kinetic resolution represents another powerful chemoenzymatic strategy for separating stereoisomers. This technique is particularly useful for resolving racemic mixtures of cyclic secondary amines or related alcohol precursors. Lipases are commonly employed for this purpose. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be highly effective in resolving racemic alcohols through acetylation or deacetylation, achieving very high enantiomeric excess. This principle can be applied to the resolution of a racemic mixture of this compound, where the enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Similarly, the kinetic resolution of racemic piperidines has been achieved using a combination of an achiral N-heterocyclic carbene and a chiral hydroxamic acid co-catalyst. ethz.ch This method has proven effective for separating cis and trans disubstituted piperidines with high selectivity, demonstrating the potential for resolving the stereoisomers of 6-methylpiperidine derivatives. ethz.ch

The table below details findings related to enzymatic kinetic resolution applicable to the synthesis of stereoisomers of this compound.

| Enzyme/Catalyst System | Substrate Class | Reaction Type | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B | Racemic alcohols | Kinetic Resolution (Acetylation) | 97.8% ee for (R)-enantiomer | |

| Lipase | Racemic ester precursor | Kinetic Resolution (Hydrolysis) | 93% ee for chiral acid | acs.org |

| Achiral NHC & Chiral Hydroxamic Acid | Disubstituted piperidines | Kinetic Resolution | High selectivity factors (s up to 52) | ethz.ch |

Derivatization and Analog Synthesis of 6 Methylpiperidin 3 Yl Methanol for Pharmacological Exploration

Strategies for Functional Group Diversification on the Piperidine (B6355638) Ring and Hydroxyl Group

The diversification of the (6-methylpiperidin-3-yl)methanol core structure can be achieved by modifying both the piperidine ring and the hydroxyl group. These modifications are crucial for exploring the structure-activity relationships (SAR) of resulting compounds and optimizing their pharmacological profiles. chemrxiv.org

The hydroxyl group of this compound can undergo a variety of chemical transformations. Standard oxidation reactions can convert the primary alcohol to an aldehyde or a carboxylic acid, providing new handles for further functionalization, such as amide or ester formation. Conversely, the hydroxyl group can be replaced through nucleophilic substitution reactions. For instance, treatment with tosyl chloride converts the alcohol into a good leaving group, facilitating its displacement by various nucleophiles to introduce a wide range of functionalities.

The piperidine ring itself offers multiple sites for diversification. The secondary amine is a key site for introducing substituents, a topic that will be explored in more detail in section 3.2. Beyond N-substitution, the carbon backbone of the piperidine ring can also be modified. While direct C-H functionalization of the piperidine ring is a complex process often requiring specific directing groups and harsh conditions, alternative strategies exist. researchgate.net One approach involves the de novo synthesis of the piperidine ring from acyclic precursors, which allows for the incorporation of substituents at various positions from the outset. chemrxiv.org Another strategy involves ring-opening of the piperidine followed by functionalization and subsequent ring-closure, offering a pathway to more complex substitution patterns. nih.gov

The stereochemistry of the piperidine ring, particularly the cis or trans relationship between the methyl group at the 6-position and the hydroxymethyl group at the 3-position, is a critical determinant of biological activity. whiterose.ac.uk Synthetic strategies that allow for the selective formation of specific stereoisomers are therefore highly valuable. nih.govresearchgate.net

Table 1: Examples of Functional Group Diversification Strategies

| Starting Material | Reagent/Condition | Product Type | Potential for Further Diversification |

| This compound | Oxidation (e.g., KMnO4, CrO3) | Aldehyde or Carboxylic Acid | Amide/ester formation, reductive amination |

| This compound | Tosyl Chloride, then Nucleophile | Substituted Piperidine | Introduction of various functional groups |

| Acyclic Precursors | Tandem Condensation/Aza-Michael | Substituted Piperidine | Control over substituent placement |

| N-Acyl Piperidine | Ring-Opening Halogenation | Acyclic Amine with Halogen | Further functionalization of the acyclic chain |

Synthesis of N-Substituted Piperidine Analogs from this compound

The secondary amine of the piperidine ring in this compound is a prime target for derivatization, allowing for the synthesis of a vast array of N-substituted analogs. These modifications can significantly impact the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. Common methods for N-substitution include reductive amination and nucleophilic substitution reactions. researchgate.netresearchgate.net

Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. researchgate.net This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a versatile tool for library synthesis. For example, reacting this compound with various aldehydes can introduce diverse alkyl or arylmethyl groups at the nitrogen atom. nih.gov

Nucleophilic substitution, particularly N-alkylation and N-arylation, provides another avenue for creating N-substituted analogs. N-alkylation can be achieved by reacting the piperidine with alkyl halides or other electrophiles. N-arylation, the introduction of an aromatic or heteroaromatic ring directly onto the nitrogen atom, can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide.

The choice of the N-substituent is critical in drug design. For instance, the introduction of a basic nitrogen atom within the substituent can enhance water solubility and allow for salt formation. The size and nature of the N-substituent can also influence the conformation of the piperidine ring, which in turn can affect how the molecule interacts with its biological target. researchgate.net

Table 2: Examples of N-Substituted Piperidine Analog Synthesis

| Starting Material | Reagent/Condition | Type of Reaction | Product |

| This compound | Aldehyde, Sodium Triacetoxyborohydride | Reductive Amination | N-Alkyl/Arylmethyl- this compound |

| This compound | Alkyl Halide, Base | N-Alkylation | N-Alkyl- this compound |

| This compound | Aryl Halide, Palladium Catalyst | N-Arylation (Buchwald-Hartwig) | N-Aryl- this compound |

Introduction of Aromatic and Heteroaromatic Moieties into this compound Derivatives

The incorporation of aromatic and heteroaromatic rings into derivatives of this compound is a key strategy in medicinal chemistry to enhance binding affinity and modulate pharmacological properties. mdpi.com These moieties can engage in various non-covalent interactions with biological targets, such as pi-stacking, hydrogen bonding, and hydrophobic interactions.

Aromatic and heteroaromatic groups can be introduced at several positions on the this compound scaffold. As discussed previously, N-arylation allows for the direct attachment of these rings to the piperidine nitrogen. researchgate.net Another common approach involves linking the aromatic moiety to the hydroxyl group via an ether or ester linkage. This can be achieved by first converting the alcohol to a better leaving group (e.g., a tosylate) and then reacting it with a phenol (B47542) or a hydroxyl-containing heterocycle. nih.gov

Furthermore, aromatic and heteroaromatic groups can be appended to the carbon framework of the piperidine ring. This often requires more elaborate synthetic routes, such as those involving cross-coupling reactions. For instance, if a halide is present on the piperidine ring, a Suzuki or Stille coupling can be used to introduce a wide variety of aryl or heteroaryl groups.

The choice of the aromatic or heteroaromatic system is crucial. Different ring systems and substitution patterns can have profound effects on the biological activity and selectivity of the final compound. For example, in the context of orexin (B13118510) receptor antagonists, specific substituted pyridine (B92270) and pyrazine (B50134) moieties have been shown to be critical for high potency. researchgate.netresearchgate.net

Table 3: Methods for Introducing Aromatic/Heteroaromatic Moieties

| Position of Introduction | Synthetic Method | Example Reagents | Resulting Moiety |

| Piperidine Nitrogen | N-Arylation (e.g., Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst | N-Aryl/Heteroaryl |

| Hydroxyl Group | Ether/Ester Synthesis | Phenol, Carboxylic Acid | O-Aryl/Heteroaryl Ether/Ester |

| Piperidine Ring Carbon | Cross-Coupling (e.g., Suzuki) | Arylboronic Acid, Palladium Catalyst | C-Aryl/Heteroaryl |

Development of Linker-Modified this compound Conjugates for Polypharmacology

Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, is a promising strategy for treating complex diseases. This compound can serve as a scaffold for developing such multi-target ligands through the use of chemical linkers to conjugate it with other pharmacophores. mdpi.comnih.gov

The design of these conjugates involves connecting the this compound moiety to another pharmacologically active molecule via a linker. The linker's length, flexibility, and chemical nature are critical parameters that can influence the binding affinity and functional activity of the conjugate at its respective targets. acs.org Linkers can range from simple alkyl chains to more complex structures incorporating polyethylene (B3416737) glycol (PEG) units, amides, or triazoles. acs.orgnih.gov

The synthesis of these conjugates typically involves functionalizing the this compound, often at the hydroxyl or amino group, with a reactive handle that can be coupled to the linker. For example, the hydroxyl group can be converted to an azide (B81097) or an alkyne to participate in a "click" chemistry reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) with a correspondingly functionalized linker. acs.org Alternatively, amide bond formation is a common strategy for connecting the piperidine nitrogen to a linker bearing a carboxylic acid. acs.org

This modular approach allows for the systematic exploration of different pharmacophore combinations and linker variations to optimize the desired polypharmacological profile. For instance, by tethering a this compound derivative to a known ligand for another receptor, it is possible to create a bivalent ligand that can simultaneously engage both targets. nih.gov

Table 4: Strategies for Linker-Modified Conjugate Development

| Linker Type | Coupling Chemistry | Example Application |

| Alkyl Chain | Amide Bond Formation | Connecting to a carboxylic acid-containing pharmacophore |

| PEG Linker | Reductive Amination | Improving solubility and pharmacokinetic properties |

| Triazole Linker | Click Chemistry (CuAAC) | Modular assembly of bivalent ligands |

Structure Activity Relationship Sar Studies of 6 Methylpiperidin 3 Yl Methanol Analogues

Elucidation of Stereochemical Requirements for Biological Target Affinity and Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, within (6-methylpiperidin-3-yl)methanol analogues is a paramount determinant of their interaction with biological targets. The specific orientation of the methyl and hydroxymethyl groups on the piperidine (B6355638) ring significantly influences both binding affinity and functional activity.

Studies have consistently shown that the absolute stereochemistry of these substituents is crucial. For instance, the (3R,6R) configuration of ((3R,6R)-6-Methylpiperidin-3-yl)methanol has been identified as a key chiral building block. In contrast, the racemic mixture with a (3R,6S) stereochemistry exhibits different physicochemical properties and biological activities. This highlights that even subtle changes in the spatial arrangement of these groups can lead to distinct biological profiles.

The importance of stereochemistry extends to more complex derivatives. In the development of dual-target ligands for dopamine (B1211576) D3 (D3R) and μ-opioid (MOR) receptors, the stereochemistry of a pyrrolidine (B122466) linker attached to a piperidine nucleus was found to be critical. The (2S,4R) stereochemistry in certain pyrrolidine-linked derivatives was shown to be optimal for D3R affinity. nih.gov This suggests that the stereochemical configuration of moieties attached to the core piperidine ring also plays a vital role in orienting the molecule correctly within the receptor's binding pocket.

Furthermore, research on synthetic cannabinoids has underscored the profound impact of enantioselectivity on receptor affinity and potency. Generally, the S-enantiomers of many synthetic cannabinoids exhibit greater potency and higher affinity for the CB1 receptor compared to their R-enantiomer counterparts. mdpi.com While this is a different class of compounds, it reinforces the universal principle that stereochemistry is a critical factor in drug-receptor interactions.

The following table summarizes the importance of stereochemistry in different analogue series:

| Series | Key Stereochemical Feature | Impact on Biological Activity |

| This compound | (3R,6R) vs. (3R,6S) | Different physicochemical properties and biological activities. |

| Pyrrolidine-linked analogues | (2S,4R)-4-hydroxy or (2S,4R)-4-fluoro proline rings | Optimal for D3R affinity. nih.gov |

| Synthetic Cannabinoids | S-enantiomers vs. R-enantiomers | S-enantiomers generally show greater potency and affinity for CB1R. mdpi.com |

Impact of Methyl Group Position and Stereochemistry on Receptor Binding

The position and stereochemistry of the methyl group on the piperidine ring of this compound analogues are critical determinants of their receptor binding profiles. Variations in the location and spatial orientation of this single methyl group can dramatically alter affinity and selectivity for different biological targets.

In studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, it was observed that the N-methyl analogues are almost invariably pure agonists at opioid receptors. acs.org However, removing the 3-methyl or 4-methyl substituents from the piperidine ring of certain potent opioid receptor antagonists did not eliminate their antagonist properties, although it did affect their potency. acs.org This indicates that while the methyl group is not essential for the antagonist action in this specific scaffold, its presence significantly enhances potency. acs.org

Further research into sigma-1 (σ1) receptor ligands has provided more detailed insights. A study involving various methyl-substituted piperidines revealed that a 4-methyl derivative was the most potent σ1 ligand, while a 3,3-dimethyl derivative was the most selective against the σ2 receptor. nih.gov This demonstrates that the precise positioning of the methyl group(s) on the piperidine ring can be strategically used to tune both the potency and selectivity of the ligands.

The following table presents data on the effect of methyl group position on the binding affinity of different analogue series:

| Analogue Series | Methyl Group Position | Effect on Receptor Binding |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | 3- and 4-positions | Presence increases antagonist potency at opioid receptors. acs.org |

| N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives | 4-position | Most potent σ1 ligand. nih.gov |

| N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives | 3,3-dimethyl | Most selective σ1 ligand over σ2. nih.gov |

| Serotonin (B10506) 5-HT6 receptor ligands (sulphonamide analogues) | R2 position | 3-8 fold increase in binding affinity. tandfonline.com |

Analysis of Substituent Effects on the Piperidine Ring and Peripheral Moieties on Pharmacological Profiles

The pharmacological profiles of this compound analogues are profoundly influenced by the nature and position of substituents on both the piperidine ring and any attached peripheral groups. Systematic modifications have revealed that even minor changes can lead to significant shifts in receptor affinity, selectivity, and functional activity.

For ligands targeting the 5-HT6 receptor, substitutions on a peripheral aromatic ring were well-tolerated. Halogens (like 2-F, 2-Br, 4-Cl), lower alkyl groups (like 2-CH3), and 2-phenyl groups did not abolish binding affinity. tandfonline.com Among benzyl (B1604629) analogues, a fluoro substitution at the second position of an aromatic ring resulted in the highest affinity, which was about three times higher than its chloro analogue. tandfonline.com

In the development of histamine (B1213489) H1 receptor antagonists, it was found that replacing the aromatic character of a substituent with a cyclohexyl group did not significantly affect the binding properties. acs.org However, larger aliphatic substituents on the piperidine nitrogen generally led to a longer residence time at the receptor, a desirable kinetic property. acs.org

The following interactive table summarizes the effects of various substituents on the pharmacological profiles of different analogue series:

| Analogue Series | Substituent Modification | Impact on Pharmacological Profile |

| Dual D3R/MOR Ligands | Hydroxy to Fluorine on pyrrolidine linker | Improved predicted CNS-MPO score, optimal for D3R affinity. nih.gov |

| Dual D3R/MOR Ligands | Introduction of 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine | Improved CNS-MPO score but negatively affected overall binding. nih.gov |

| 5-HT6 Receptor Ligands | Fluoro vs. Chloro on peripheral aromatic ring | Fluoro substitution resulted in ~3-fold higher affinity. tandfonline.com |

| Histamine H1 Antagonists | Aromatic to Cyclohexyl substituent | No significant effect on binding affinity. acs.org |

| Histamine H1 Antagonists | Large aliphatic N-substituents | Increased residence time at the receptor. acs.org |

Computational Chemistry Approaches in SAR Analysis, including Ligand-Target Docking and Molecular Dynamics Simulations

Computational chemistry has become an indispensable tool in the structure-activity relationship (SAR) analysis of this compound analogues, providing deep insights into ligand-target interactions and guiding the design of new, more potent, and selective compounds. Techniques such as ligand-target docking and molecular dynamics (MD) simulations are routinely employed to predict binding modes, rationalize observed activities, and identify key intermolecular interactions. ulisboa.ptresearchgate.net

Molecular docking studies are frequently used to predict the binding conformations and affinities of ligands to their target proteins. researchgate.net For instance, in the design of muscarinic receptor antagonists, docking studies were used to evaluate a series of proposed compounds. biorxiv.org These studies revealed that stable hydrogen bonding and salt bridge formation with specific amino acid residues within the binding site were critical for ligand-receptor interactions. biorxiv.org Similarly, in the development of inhibitors for the SARS-CoV-2 spike protein, docking simulations were used to screen novel compounds and identify key interactions such as Pi-Alkyl and Pi-Pi stacking, which contribute to binding affinity. chemrxiv.org

Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, allowing researchers to assess its stability and explore conformational changes over time. nih.gov In the design of allosteric inhibitors for Hsp90, long-timescale all-atom MD simulations were performed on a protein-ligand complex. nih.gov These simulations helped to characterize ligand-induced conformational changes in the binding site, revealing new pockets that could be exploited for the design of improved derivatives. nih.gov MD simulations were also used to assess the structural stability of complexes between the SARS-CoV-2 spike protein and newly designed inhibitors. chemrxiv.org

These computational approaches not only help in understanding the SAR of existing compounds but also play a crucial role in the de novo design of new drug candidates. chemrxiv.org By providing a molecular-level understanding of ligand-receptor interactions, computational chemistry accelerates the drug discovery process and enables a more rational approach to lead optimization. researchgate.net

Pharmacological and Biological Evaluation of 6 Methylpiperidin 3 Yl Methanol and Its Derivatives

Investigation of Mechanism of Action (MOA) for Orexin (B13118510) Receptor Antagonism (e.g., MK-6096)

The (6-Methylpiperidin-3-yl)methanol moiety is a critical building block in the synthesis of a class of compounds known as dual orexin receptor antagonists (DORAs). nih.govunimi.itresearchgate.netfrontiersin.org A prominent example is Filorexant (B1672671) (MK-6096), a compound developed for its sleep-promoting properties. google.comuky.edu

The mechanism of action for these antagonists involves the regulation of the orexin system, a key player in maintaining wakefulness and arousal. Orexin neuropeptides (Orexin-A and Orexin-B) exert their effects by activating two G-protein coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). mdpi.comCurrent time information in Bangalore, IN. Activation of these receptors by orexin peptides promotes a state of wakefulness. mdpi.com

MK-6096, which incorporates the this compound core, functions as a potent and selective antagonist at both OX1R and OX2R. google.comuky.eduCurrent time information in Bangalore, IN. By binding to these receptors, it competitively blocks the binding of the endogenous orexin peptides. This inhibition of orexin signaling suppresses the wake drive, thereby facilitating the onset and maintenance of sleep. uky.eduCurrent time information in Bangalore, IN. Studies have shown that MK-6096 is a reversible antagonist with high affinity for both human orexin receptors. mdpi.comCurrent time information in Bangalore, IN. The efficacy of this mechanism is demonstrated by the sleep-promoting effects observed in preclinical models, which are absent in knockout models lacking the orexin receptors, confirming the specificity of action. mdpi.comCurrent time information in Bangalore, IN.

Evaluation of Binding Affinities and Functional Activity at Specific Molecular Targets

The versatile structure of this compound has enabled its use in creating derivatives that target a range of other receptors beyond the orexin system.

Dopamine (B1211576) D2/D3 Receptor Ligand Interactions

Derivatives of this compound have been synthesized and evaluated as ligands for dopamine D2 and D3 receptors. mdpi.com The D3 receptor, in particular, is a target for developing therapeutics for substance use disorders. mdpi.com In one study, this compound was used as a starting material to create dual-target ligands aimed at both the μ-opioid receptor (MOR) and the D3 receptor. mdpi.com

Table 1: Binding Affinities of a this compound Derivative at Dopamine and Opioid Receptors

| Compound | D2R Ki (nM) | D3R Ki (nM) | MOR Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 62 | 58 | 356 | >10000 | mdpi.com |

Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Mu-Opioid Receptor (MOR) Agonism and Antagonism

The piperidine (B6355638) nucleus is a well-established pharmacophore in the design of ligands for opioid receptors, especially the mu-opioid receptor (MOR), which is central to pain management. nih.govnih.gov Research has focused on creating derivatives that can act as either agonists for pain relief or antagonists. Structure-activity relationship studies on various piperidine derivatives have confirmed that the core ring is essential for MOR binding. nih.govnih.gov

Specifically, derivatives of this compound have been explored in the context of dual-target ligands for MOR and D3 receptors. mdpi.com In this research, while the primary goal was often to achieve D3R antagonism, the affinity for MOR was also evaluated. The study that produced compound 62 found that this particular derivative had very low affinity for the mu-opioid receptor, with a Ki value greater than 10,000 nM (see Table 1). mdpi.com This indicates that while the piperidine scaffold is generally favorable for MOR interaction, the specific substitutions on the this compound core are critical in determining the final binding affinity and functional activity at the mu-opioid receptor. mdpi.com Some N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as potent and pure opioid antagonists, further demonstrating the scaffold's utility in modulating the opioid system. nih.gov

Serotonin (B10506) Transporter (SERT) Inhibition

The piperidine ring is a structural feature in many selective serotonin reuptake inhibitors (SSRIs). These drugs function by binding to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability. While direct studies on this compound derivatives as SERT inhibitors are not extensively documented in the reviewed literature, research on related piperidine structures provides insight into their potential.

For example, a series of fluoroethoxy-1,4-diphenethylpiperidine and piperazine (B1678402) derivatives were evaluated for their ability to inhibit dopamine uptake at the vesicular monoamine transporter-2 (VMAT2), with their selectivity also tested against SERT. These compounds, while not direct derivatives of this compound, share the core piperidine feature. The study found that these compounds displayed a range of affinities for SERT, with Ki values from 70 nM to over 6 µM, demonstrating that specific substitutions on the piperidine ring heavily influence SERT binding.

Table 2: SERT Binding Affinities for Select Piperidine Derivatives

| Compound | SERT Ki (µM) | Reference |

|---|---|---|

| Compound 9d | 0.17 | |

| Compound 15d | 0.070 |

These compounds are structurally related piperidine derivatives, not direct derivatives of this compound.

Atypical Protein Kinase C (aPKC) Inhibition

Atypical protein kinase C (aPKC) has been identified as a therapeutic target for conditions involving vascular permeability. Medicinal chemistry efforts have explored various chemical scaffolds to develop potent and selective aPKC inhibitors. One such effort focused on a series of thieno[2,3-d]pyrimidines, which were designed as ATP-competitive inhibitors.

Within this series, analogues incorporating a piperidine ring were synthesized and evaluated. Although these are not direct derivatives of this compound, the findings are relevant to the potential of the piperidine scaffold. A subset of these compounds featured a piperidine ring with various substituents. Notably, compound 7e , which has a hydroxyl group on the piperidine substituent, showed a marked decrease in potency (IC50 of 2.3 µM) compared to other analogues in the subset, a change attributed to reduced solubility. This demonstrates that while the piperidine moiety can be incorporated into aPKC inhibitors, the nature of its substitution, including the presence of a hydroxyl group reminiscent of the methanol (B129727) group in this compound, significantly impacts inhibitory activity.

Table 3: aPKC Inhibitory Activity for a Related Piperidine Derivative

| Compound | Substituent (R) | aPKC IC50 (µM) | Reference |

|---|---|---|---|

| 7e | OH | 2.3 |

Compound 7e is a thieno[2,3-d]pyrimidine (B153573) with a piperidine-4-ol substituent, a structure related to the core topic.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels involved in numerous physiological processes in the central and peripheral nervous systems. The piperidine ring is a common structural element in many synthetic ligands developed to modulate nAChR activity. nih.govmdpi.comCurrent time information in Bangalore, IN. Research has shown that various piperidine derivatives can act as antagonists at different nAChR subtypes, including the α7 and α3β4 receptors. nih.govmdpi.com

For instance, novel piperidine derivatives have been designed and synthesized specifically as α7 nAChR antagonists. nih.govmdpi.comCurrent time information in Bangalore, IN. In one study, a series of 1-[2-(4-alkoxy-phenoxy-ethyl)]-1-methylpiperidinium iodides were found to be effective antagonists of α7 nAChRs. nih.govCurrent time information in Bangalore, IN. The quaternization of the piperidine nitrogen to form a methylpiperidinium iodide was shown to be crucial for potent antagonism. nih.govCurrent time information in Bangalore, IN. While these compounds are not derivatives of this compound, this research underscores the adaptability of the piperidine scaffold for targeting nAChRs. The specific substitution pattern on the piperidine ring is key to achieving selectivity and potency for different nAChR subtypes. Currently, specific data on the direct modulation of nAChRs by derivatives of this compound is not prominent in the available literature, though the general activity of related piperidine structures suggests potential for future investigation.

In Vitro Biological Assays for Profiling Therapeutic Potential

The therapeutic potential of this compound and its derivatives is being extensively explored through a variety of in vitro biological assays. These studies are crucial for understanding the mechanism of action, identifying specific biological targets, and providing a preliminary assessment of their pharmacological profile. The core structure, characterized by a piperidine ring with a methyl group at the 6-position and a hydroxymethyl group at the 3-position, serves as a versatile scaffold for the development of new therapeutic agents.

Enzyme Inhibition and Receptor Binding Studies

Derivatives of this compound have shown significant activity in enzyme inhibition and receptor binding assays, highlighting their potential in various therapeutic areas. The specific stereochemistry of these compounds is often critical for their biological activity and binding affinity to receptors.

One area of significant interest is their role as orexin receptor antagonists. Orexin receptors are involved in regulating arousal, wakefulness, and appetite. A derivative of this compound, identified as MK-6096, has demonstrated potent binding and antagonism at both human orexin 1 (OX1R) and orexin 2 (OX2R) receptors, with binding affinities of less than 3 nM. researchgate.net This dual antagonism suggests potential therapeutic applications in the treatment of insomnia. researchgate.net Further studies on MK-6096 revealed no significant off-target activities against a panel of over 170 other receptors and enzymes, indicating a high degree of selectivity. researchgate.net

In addition to orexin receptors, derivatives have been designed and synthesized to target other receptor systems. For instance, a new generation of dual-target ligands aiming for the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R) has been developed. nih.gov In these studies, this compound was used as a key intermediate in the synthesis of these dual-target compounds. nih.gov While some of the synthesized analogues displayed very high affinity for the MOR, they lost affinity for the D3R, making them unsuitable for the intended dual-target investigation but potentially promising as selective MOR ligands. nih.gov

Furthermore, research has pointed towards the potential for these compounds to act as inhibitors of the histone demethylase KDM2B, which could have implications for cancer treatment. google.com The piperidine moiety is a key structural feature in these inhibitors. google.com The amino group of some derivatives can form hydrogen bonds with biological targets, enhancing their potential as pharmaceutical agents. evitachem.com

Below is a table summarizing the receptor binding data for selected derivatives:

| Compound/Derivative | Target Receptor(s) | Binding Affinity (Ki) | Reference |

| MK-6096 | Orexin 1 (OX1R) | <3 nM | researchgate.net |

| MK-6096 | Orexin 2 (OX2R) | <3 nM | researchgate.net |

| Derivative 76 | μ-Opioid Receptor (MOR) | 1.23 nM | nih.gov |

| Derivative 77 | μ-Opioid Receptor (MOR) | 0.364 nM | nih.gov |

| Dual-target ligand 58 | μ-Opioid Receptor (MOR) | 146 nM | nih.gov |

| Dual-target ligand 58 | Dopamine D3 Receptor (D3R) | 53 nM | nih.gov |

| Dual-target ligand 46 | Dopamine D3 Receptor (D3R) | 7.26 nM | nih.gov |

| Dual-target ligand 46 | μ-Opioid Receptor (MOR) | 564 nM | nih.gov |

Cell-Based Assays for Functional Responses

Cell-based assays are instrumental in determining the functional consequences of receptor binding, such as agonism or antagonism. For derivatives of this compound, these assays have confirmed their antagonistic activity at orexin receptors. In functional cell-based assays, MK-6096 demonstrated potent antagonism of both human OX1R and OX2R, with a functional inhibitory concentration (in FLIPR assays) of 11 nM. researchgate.net

Cell-based assays have also been employed to evaluate the cytotoxicity of piperidinone derivatives, which share the core piperidine structure. These studies, while not directly on this compound, indicate the broader potential of this chemical class. For example, newly synthesized piperidinone derivatives were evaluated for their cytotoxicity on human liver cancer cell lines (Hep G2) using the MTT assay. rsc.org

Antimicrobial Activity Screening (e.g., Antibacterial, Antifungal)

Several studies have investigated the antimicrobial properties of piperidine derivatives. While specific data for this compound is not extensively detailed, the broader class of piperidine-containing compounds has shown promise.

In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the disc diffusion method. researchgate.netbiointerfaceresearch.com The results indicated that these compounds were active against both bacterial strains. researchgate.netbiointerfaceresearch.com Another study evaluated a series of alkyl piperidine derivatives and found that they exhibited varying degrees of antibacterial and antifungal activities. scispace.com

The antimicrobial activity of these derivatives is often influenced by the nature of the substituents on the piperidine ring. For instance, the introduction of certain functional groups can enhance their efficacy. Research on other piperidine derivatives has shown that those with electron-withdrawing groups, such as fluoro and chloro groups, can exhibit good antimicrobial and antioxidant activities. scispace.com

Below is a table summarizing the antimicrobial activity of some piperidine derivatives:

| Derivative Type | Test Organism(s) | Method | Outcome | Reference(s) |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1) | Staphylococcus aureus, Escherichia coli | Disc Diffusion | Moderate antibacterial activity | researchgate.net |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2) | Staphylococcus aureus, Escherichia coli | Disc Diffusion | Good antibacterial activity, especially against S. aureus | researchgate.net |

| Alkyl piperidine derivatives | Bacteria and Fungi | Not specified | Varying degrees of antibacterial and antifungal activities | scispace.com |

| 6-Fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives | Bacteria and Fungi | Not specified | Good antimicrobial activities | scispace.com |

In Vivo Pharmacological Assessments for Therapeutic Efficacy

Following promising in vitro results, derivatives of this compound have been subjected to in vivo pharmacological assessments to evaluate their therapeutic efficacy in living organisms. These studies provide crucial information on how these compounds behave in a complex biological system.

Analgesic Properties

The piperidine scaffold is a well-known pharmacophore in many analgesic drugs. Several studies have investigated the analgesic properties of various piperidine derivatives, including those related to this compound, using animal models.

One study investigated synthetic quaternary salts of alkyl piperidine and found that they exhibited varying degrees of analgesic activity in the tail immersion test in mice. researchgate.net The onset and duration of the analgesic effect varied among the different derivatives. pjps.pk For example, some compounds showed a rapid onset of action, with significant analgesia observed within 30 minutes of administration, while others had a more prolonged effect. pjps.pk It was noted that derivatives with a substitution at the para position of a phenyl ring often displayed significant analgesic effects. pjps.pk

Another study on 4-aminomethyl piperidine derivatives also demonstrated excellent analgesic activity in both the tail-flick and writhing tests in mice. The analgesic effect of one of the most potent derivatives was found to be mediated through the μ-opioid receptor, as its effect was reversed by the opioid antagonist naloxone. researchgate.net

The table below presents the analgesic activity of selected piperidine derivatives:

| Compound/Derivative | Animal Model | Test | Key Finding(s) | Reference(s) |

| Alkyl piperidine derivatives (1a-1f, IIa-IIf) | Mice | Tail Immersion | Varying degrees of analgesia; some with rapid onset, others with prolonged duration. | researchgate.netpjps.pk |

| 4-aminomethyl piperidine derivative (HN58) | Mice | Writhing Test | 100% inhibition of writhing. | researchgate.net |

| 4-aminomethyl piperidine derivative (HN58) | Mice | Tail-Flick Test | Significant analgesic effect. | researchgate.net |

Memory Enhancement and Anti-amnesiant Effects

While direct evidence for memory enhancement and anti-amnesic effects of this compound itself is limited in the provided context, the antagonistic activity of its derivatives at NMDA receptors suggests a potential role in conditions like Alzheimer's disease. Further research is needed to specifically explore the cognitive effects of this compound and its derivatives in relevant animal models of memory impairment.

Anticoagulant Activity (as an intermediate)

The piperidine scaffold is a crucial structural motif in many biologically active compounds, and this compound serves as a key chiral intermediate in the synthesis of various pharmaceutical agents. While direct studies on the anticoagulant activity of this compound are not extensively documented, its derivatives and related piperidine structures are instrumental in the development of anticoagulants.

Research has highlighted the role of piperidine derivatives as intermediates in the synthesis of antithrombotic drugs. For instance, a synthetic approach for the direct thrombin inhibitor, Argatroban, utilizes a related piperidine derivative as a key intermediate. google.comgoogle.com Argatroban is a clinically used anticoagulant for patients with heparin-induced thrombocytopenia. lookchem.com The synthesis of Argatroban and its intermediates often involves complex multi-step procedures where the specific stereochemistry of the piperidine ring is critical for the final compound's biological activity. google.comgoogle.com

Compounds derived from a (R)-3-Methylpiperidine core, which is structurally related to this compound, have demonstrated significant anticoagulant activity in in vitro studies. The synthesis of these active molecules often leverages the chiral properties of piperidine intermediates to ensure high efficacy and selectivity.

Table 1: Role of Piperidine Intermediates in Anticoagulant Synthesis

| Intermediate Class | Target Anticoagulant | Therapeutic Use | Reference |

| Piperidine Derivatives | Argatroban | Anticoagulation, Heparin-Induced Thrombocytopenia | lookchem.com |

| (2R,4R)-4-methyl-2-piperidine carboxylic acid derivatives | Argatroban | Direct Thrombin Inhibitor | google.comgoogle.com |

| (R)-3-Methylpiperidine derivatives | Thrombin Inhibitors | Antithrombotic |

Central Nervous System (CNS) Activity and Behavioral Studies

This compound is a significant building block in the creation of novel compounds with activity in the Central Nervous System (CNS). Its structural features are incorporated into molecules designed to interact with various CNS targets, influencing behavior and neurological function.

A key application of this compound is as a core structural unit for orexin receptor antagonists. Specifically, the ((3R,6R)-6-Methylpiperidin-3-yl)methanol isomer is a crucial intermediate in the synthesis of Filorexant (MK-6096). acs.orgresearchgate.netthieme-connect.com Filorexant is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia, a disorder related to the regulation of arousal and sleep-wake cycles. thieme-connect.com

In other research, this compound was used as a starting reagent in a multi-step synthesis to create novel ligands targeting dopamine D3 (D3R) and μ-opioid (MOR) receptors, which are of interest for developing safer analgesics. nih.gov A derivative synthesized using this intermediate, compound 62 , was evaluated using a CNS Multi-Parameter Optimization (CNS-MPO) score, which predicts the likelihood of a compound to cross the blood-brain barrier and exert CNS effects. nih.gov The resulting compound showed a lowered CNS-MPO score. nih.gov The CNS-MPO score is calculated based on several physicochemical properties, as detailed in the table below. nih.gov

Furthermore, other derivatives of the methyl-piperidine scaffold have been explored for various CNS activities. Studies on related 2-aryl-6-methylpiperidin-4-ol derivatives have shown potential as memory-enhancing agents. anadolu.edu.tr Additionally, other piperidine derivatives have been synthesized and tested for antidepressant-like effects in behavioral models like the tail suspension test and modified forced swimming test. anadolu.edu.tr

Table 2: CNS-MPO Parameters for Predicting CNS Activity

| Parameter | Description | Impact on CNS-MPO Score | Reference |

| MW | Molecular Weight | Values > 360 negatively impact the score | nih.gov |

| cLogP | Calculated Logarithm of Partition Coefficient | Values > 3 negatively impact the score | nih.gov |

| cLogD | Calculated Logarithm of Distribution Coefficient (at pH 7.4) | Values > 2 negatively impact the score | nih.gov |

| pKa | Acid Dissociation Constant of the most basic group | Specific ranges affect the score | nih.gov |

| TPSA | Topological Polar Surface Area | Specific ranges affect the score | nih.gov |

| HBD | Number of Hydrogen Bond Donor Groups | Specific ranges affect the score | nih.gov |

Table 3: Investigated CNS Activities of this compound Derivatives and Analogs

| Compound/Derivative Class | Investigated CNS Activity | Target/Mechanism | Reference |

| ((3R,6R)-6-Methylpiperidin-3-yl)methanol | Intermediate for Insomnia Treatment | Core of Filorexant (MK-6096), a dual orexin receptor antagonist | acs.orgresearchgate.netthieme-connect.com |

| Derivative of this compound | Modulation of D3R/MOR receptors | Synthesis of ligands for potential safer analgesics | nih.gov |

| 2-Aryl-6-methylpiperidin-4-ol derivatives | Memory Enhancement | Potential anti-amnesiant agents | anadolu.edu.tr |

| Substituted Piperidine Derivatives | Antidepressant-like Effects | Evaluated in tail suspension and forced swimming tests | anadolu.edu.tr |

Advanced Analytical and Spectroscopic Characterization in Research of 6 Methylpiperidin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural analysis of (6-Methylpiperidin-3-yl)methanol. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals, confirmation of the piperidine (B6355638) ring structure, and determination of its stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. The ¹H NMR spectrum reveals the number of distinct protons, their chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, multiplet), and scalar coupling constants (J) in Hertz (Hz), which give insights into the connectivity of neighboring protons. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

For this compound, the spectra would exhibit characteristic signals for the piperidine ring protons, the methyl group protons, and the hydroxymethyl group protons. The exact chemical shifts are influenced by the stereochemistry (cis/trans relationship between the methyl and hydroxymethyl groups) and the solvent used.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Data are estimated based on analogous structures. Actual values may vary depending on stereoisomer and experimental conditions (solvent, concentration).

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~2.9-3.1 | m | ~55-58 |

| 3 | ~1.6-1.8 | m | ~38-41 |

| 4 | ~1.1-1.3 (ax), ~1.7-1.9 (eq) | m | ~25-28 |

| 5 | ~1.0-1.2 (ax), ~1.6-1.8 (eq) | m | ~32-35 |

| 6 | ~2.6-2.8 | m | ~48-51 |

| CH₃ (at C6) | ~1.0-1.2 | d | ~20-23 |

| CH₂OH (at C3) | ~3.4-3.6 | m | ~65-68 |

| NH | Broad singlet | - | |

| OH | Broad singlet | - |

Two-dimensional NMR experiments are indispensable for the definitive assignment of the complex, often overlapping signals in the ¹H and ¹³C spectra of piperidine derivatives optica.orgoptica.org.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks connecting adjacent protons on the piperidine ring, such as H-2 with H-3, H-3 with H-4, and so on. It would also confirm the coupling between the C6-proton and the protons of the C6-methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign each carbon signal by linking it to its attached proton(s). For example, the carbon signal around 20-23 ppm would show a correlation to the doublet signal of the methyl protons, confirming its assignment.

This compound is a chiral molecule, existing as a pair of enantiomers. Determining the enantiomeric purity or enantiomeric excess (ee) is often critical. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a direct method for this analysis libretexts.orgacs.org.

Lanthanide-based CSRs, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), are chiral Lewis acids. When added to a solution of a racemic mixture of this compound, the CSR complexes with the basic nitrogen or oxygen atoms of the analyte. This interaction forms transient diastereomeric complexes, which have different NMR spectra libretexts.org. Consequently, a single peak in the original ¹H NMR spectrum for a specific proton will split into two separate peaks, one for each enantiomer. The enantiomeric excess can then be accurately calculated by integrating the areas of these resolved signals.

In pharmaceutical research, derivatives of this compound may be radiolabeled with tritium (B154650) (³H) to study their metabolic fate or receptor binding properties. Tritium NMR (³H NMR) is a highly specific technique for analyzing these labeled compounds.

Unlike methods that just measure total radioactivity, ³H NMR provides precise information about the location and number of tritium atoms within the molecule. It can distinguish between different labeled positions and even stereoisotopically labeled sites soton.ac.uk. This technique is also used to determine the radiochemical purity and specific activity of the labeled compound, ensuring the integrity of the tracer used in biological assays.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to confirm the molecular weight and probe the structure of this compound. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed nih.gov.

In ESI-MS, typically performed in positive ion mode, the compound is protonated to form the pseudomolecular ion [M+H]⁺. The detection of this ion at a mass-to-charge ratio (m/z) corresponding to the calculated molecular weight plus a proton (C₇H₁₅NO + H⁺ = 130.12 Da) confirms the molecular formula.

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is readily cleaved, which is a characteristic fragmentation pathway for amines slideshare.net. This can lead to the loss of the C-6 methyl group or ring-opening.

Loss of water: Dehydration from the hydroxymethyl group can occur, leading to an [M+H-H₂O]⁺ ion.

Loss of the hydroxymethyl group: Cleavage of the C3-CH₂OH bond results in the loss of a 31 Da neutral fragment (CH₂OH).

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value (Da) | Identity | Fragmentation Pathway |

| 130.12 | [M+H]⁺ | Protonated Molecular Ion |

| 112.11 | [M+H-H₂O]⁺ | Loss of water |

| 99.10 | [M+H-CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 84.08 | Various | Piperidine ring fragments after initial losses |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is essential for both the purification of this compound after its synthesis and the assessment of its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for purity analysis nih.gov. A reverse-phase HPLC method, using a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), can separate the target compound from synthesis-related impurities. Purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, often by a UV or mass spectrometer detector.

For the separation of enantiomers, chiral HPLC is the method of choice nih.gov. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation mdpi.com. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this purpose. A validated chiral HPLC method can be used to accurately determine the enantiomeric excess (ee) of a sample, which is a critical quality attribute for chiral pharmaceutical intermediates.

Chiral Chromatography (HPLC-Chiral, SFC) for Enantiomeric Excess Determination and Resolution

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is particularly important in pharmaceutical development, where different enantiomers can have vastly different pharmacological activities. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for this purpose. nih.govnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including those with amine and alcohol functionalities. nih.govmdpi.com

The choice of mobile phase is critical. In chiral HPLC, normal-phase (e.g., heptane/ethanol) or polar organic modes (e.g., methanol or ethanol) are common. mdpi.com SFC, which uses supercritical CO2 as the primary mobile phase with an alcohol co-solvent, often provides faster separations and is considered a greener alternative. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase |

|---|---|---|

| Chiral HPLC (Normal Phase) | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Hexane/Isopropanol or Heptane/Ethanol with an amine additive (e.g., diethylamine) |

| Chiral HPLC (Polar Organic) | Polysaccharide-based CSPs | Methanol, Ethanol, or Acetonitrile mdpi.com |

| SFC | Polysaccharide-based CSPs | CO₂ with a co-solvent (e.g., Methanol, Ethanol) and an amine additive |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. However, this compound has polar N-H and O-H groups that can cause poor peak shape and thermal instability during GC analysis. To overcome this, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. gcms.cznih.gov

Common derivatization strategies for compounds containing amine and hydroxyl groups include silylation and acylation. mdpi.com

Silylation : This involves reacting the active hydrogens of the N-H and O-H groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers and amines. These derivatives are significantly more volatile and less polar.

Acylation : Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to form trifluoroacetyl derivatives, which also exhibit good chromatographic properties. researchgate.net

Once derivatized, the sample is analyzed by GC-MS. The gas chromatograph separates the derivative from other components, and the mass spectrometer provides a mass spectrum. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure and can be used for definitive identification and structural elucidation.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov This technique is indispensable for chiral molecules like this compound, as it can unambiguously establish the R/S configuration at each stereocenter and confirm the relative cis or trans orientation of the substituents on the piperidine ring. nih.gov

For a successful analysis, a high-quality single crystal of the compound or a suitable salt (e.g., hydrochloride) or derivative must be grown. researchgate.net The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, revealing the precise arrangement of atoms in the crystal lattice.

The determination of the absolute configuration for molecules containing only light atoms (C, H, N, O) relies on the anomalous scattering effect. ed.ac.ukmit.edu While this effect is weak for light atoms, modern diffractometers and computational methods, such as the calculation of the Flack parameter, allow for reliable assignment of the absolute structure. mit.edu The analysis provides detailed information on bond lengths, bond angles, and torsional angles, confirming the chair conformation typical for piperidine rings. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the secondary amine, and the alkyl framework.

The most prominent features in the spectrum are the stretching vibrations of the O-H and N-H bonds, which appear in the high-frequency region.

O-H Stretch : A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol.

N-H Stretch : A moderate absorption band for the secondary amine N-H stretch is expected in the 3300-3500 cm⁻¹ region. This peak can sometimes be obscured by the broad O-H band.

C-H Stretch : Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the piperidine ring and methyl group.

C-O Stretch : The stretching vibration of the C-O bond in the primary alcohol gives rise to a strong band in the 1050-1150 cm⁻¹ region. researchgate.net

N-H Bend : The N-H bending vibration typically appears around 1500-1650 cm⁻¹.

These characteristic absorption bands provide a spectroscopic fingerprint, confirming the presence of the primary alcohol and secondary amine functional groups within the molecule.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3600 (broad, strong) | O-H stretch | Alcohol |

| 3300 - 3500 (moderate) | N-H stretch | Secondary Amine |

| 2850 - 2960 (strong) | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| 1500 - 1650 (moderate) | N-H bend | Secondary Amine |

| 1050 - 1150 (strong) | C-O stretch | Primary Alcohol |

Future Research Directions and Translational Perspectives for 6 Methylpiperidin 3 Yl Methanol Research

Exploration of Novel Therapeutic Applications Beyond Current Indications

While (6-Methylpiperidin-3-yl)methanol is a known key intermediate in the synthesis of orexin (B13118510) receptor antagonists for treating insomnia, such as MK-6096 researchgate.netacs.orgacs.org, its structural motif holds potential for a much broader range of therapeutic areas. The piperidine (B6355638) ring is a privileged scaffold in drug discovery, appearing in numerous classes of pharmaceuticals. mdpi.comresearchgate.net Researchers are actively exploring derivatives of this compound for new medical applications.